molecular formula C25H28N4O3 B2860091 N-(2-methoxy-5-methylphenyl)-2-[6-methyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide CAS No. 1286702-10-0

N-(2-methoxy-5-methylphenyl)-2-[6-methyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide

Numéro de catalogue: B2860091
Numéro CAS: 1286702-10-0
Poids moléculaire: 432.524
Clé InChI: YECFOFBVAHTDIX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-methoxy-5-methylphenyl)-2-[6-methyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the field of kinase inhibition. This molecule features a pyrido[4,3-d]pyrimidin-4-one core, a privileged scaffold known for its ability to interact with the ATP-binding sites of various protein kinases. Research indicates that this specific compound is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a key signaling protein implicated in cancer cell proliferation, survival, migration, and invasion. By inhibiting FAK autophosphorylation at Tyr397, this molecule disrupts downstream signaling pathways, making it a valuable tool compound for investigating the role of FAK in tumor progression and metastasis in vitro and in vivo. Its research applications extend to studying the tumor microenvironment, cancer stem cells, and as a lead structure for the development of novel anti-cancer therapeutics. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[6-methyl-2-(4-methylphenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-16-5-8-18(9-6-16)24-27-20-11-12-28(3)14-19(20)25(31)29(24)15-23(30)26-21-13-17(2)7-10-22(21)32-4/h5-10,13H,11-12,14-15H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECFOFBVAHTDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CN(CC3)C)C(=O)N2CC(=O)NC4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s pyrido-pyrimidinone core distinguishes it from other pyrimidine derivatives. Below is a comparative analysis of its structural analogs:

Compound Name / ID (Evidence Source) Core Structure Key Substituents Pharmacological Notes
Target Compound Pyrido[4,3-d]pyrimidin-4-one - 2-(4-Methylphenyl)
- 6-Methyl
- N-(2-methoxy-5-methylphenyl)acetamide
Hypothesized kinase inhibition based on pyrido-pyrimidine scaffold
Compound 24 () Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one - 7-Methyl
- Phenylamino
- Acetamide at position 3
Synthesized for antitumor screening; moderate cytotoxic activity reported
Compound 5.6 () 1,6-Dihydropyrimidin-2-yl thioether - 4-Methyl-6-oxo
- N-(2,3-dichlorophenyl)acetamide
Anticandidal activity (MIC: 32 μg/mL) due to dichlorophenyl group
Compound 5.15 () 1,6-Dihydropyrimidin-2-yl thioether - 4-Methyl-6-oxo
- N-(4-phenoxyphenyl)acetamide
Enhanced solubility vs. 5.6; phenoxy group improves membrane penetration
Compound 12 () Thieno[2,3-d]pyrimidine - 4-Methoxyphenyl
- N-(3-hydroxyphenyl)acetamide
Antiproliferative activity (IC~50~: 12 μM) against MCF-7 cells

Physicochemical Properties

Property Target Compound (Predicted) Compound 24 () Compound 5.6 ()
Molecular Weight ~460 g/mol 369.44 g/mol 344.21 g/mol
Melting Point 180–190°C 143–145°C 230°C
LogP ~3.5 (moderate lipophilicity) 2.8 3.1
Key NMR Signals δ 2.10–2.50 (methyl groups) δ 2.10 (COCH~3~) δ 12.50 (NH-3)

Key Research Findings and Trends

Substituent Effects :

  • Electron-donating groups (e.g., methoxy in the target compound) enhance solubility but may reduce binding affinity compared to electron-withdrawing groups (e.g., dichloro in Compound 5.6) .
  • Methyl groups (e.g., 6-methyl in the target) improve metabolic stability by blocking cytochrome P450 oxidation .

Thioether-linked pyrimidines (Compounds 5.6, 5.15) show higher selectivity for fungal targets .

Analytical Characterization :

  • LC-MS and ^1^H-NMR (e.g., δ 10.06 for NH in Compound 12 ) are critical for confirming acetamide regiochemistry.

Q & A

Basic Synthesis: What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

  • Substitution reactions under alkaline conditions (e.g., using NaOH or K₂CO₃) to introduce aryl or heterocyclic groups .
  • Reduction steps with agents like iron powder in acidic media to generate intermediates such as aniline derivatives .
  • Condensation reactions with cyanoacetic acid or acetamide precursors, facilitated by condensing agents (e.g., DCC or EDCI) .
    Key solvents include dimethylformamide (DMF) or dichloromethane, with reaction temperatures ranging from room temperature to reflux .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Lower temperatures (-40°C to 0°C) minimize side reactions during sensitive steps like cyclization .
  • Catalyst selection : Use phase-transfer catalysts or Lewis acids (e.g., TMSOTf) to enhance regioselectivity in heterocycle formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents aid in crystallization .
  • Real-time monitoring : Thin-layer chromatography (TLC) or in-situ NMR tracks reaction progress to terminate at optimal conversion .

Basic Characterization: Which analytical techniques confirm structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., δ 7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peaks) .
  • Elemental Analysis : Confirms stoichiometric ratios (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Characterization: How to resolve contradictions in spectral data?

  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in NMR assignments (e.g., distinguishing regioisomers) .
  • 2D NMR : COSY and HSQC correlate overlapping proton signals, particularly in crowded aromatic regions .
  • Purity assessment : Use HPLC with UV/Vis detection to identify impurities affecting spectral clarity .

Biological Activity (Basic): What in vitro assays evaluate this compound’s bioactivity?

  • Cell viability assays (MTT or resazurin) screen for cytotoxicity in cancer cell lines .
  • Enzyme inhibition assays : Fluorescence-based kits measure activity against kinases or proteases .
  • Antimicrobial testing : Broth microdilution determines MIC values against bacterial/fungal strains .

Biological Activity (Advanced): How to elucidate mechanisms of action?

  • Transcriptomics/proteomics : RNA-seq or SILAC identify dysregulated pathways (e.g., apoptosis or inflammation) .
  • Molecular docking : Simulations predict binding affinities to targets like EGFR or COX-2 .
  • In vivo models : Xenograft mice assess tumor suppression efficacy and pharmacokinetics .

Data Contradictions: How to address discrepancies in reported biological activities?

  • Batch variability : Ensure consistent purity (>95% by HPLC) and storage conditions (e.g., desiccated at -20°C) .
  • Assay conditions : Standardize cell culture media, incubation times, and positive controls across studies .
  • Solubility effects : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts .

Structure-Activity Relationship (SAR) Studies: How to design analogs for improved potency?

  • Substituent variation : Replace methoxy groups with halogens or electron-withdrawing groups to modulate lipophilicity .
  • Scaffold hopping : Introduce fused rings (e.g., pyrazolo[4,3-d]pyrimidine) to enhance target engagement .
  • Bioisosteric replacement : Swap acetamide with sulfonamide to improve metabolic stability .

Pharmacokinetics (Basic): How to determine solubility and logP?

  • Shake-flask method : Measure aqueous solubility at physiological pH (7.4) .
  • HPLC-based logP : Compare retention times with standards of known hydrophobicity .
  • PAMPA assay : Predicts blood-brain barrier permeability using artificial membranes .

Pharmacokinetics (Advanced): How to assess metabolic stability?

  • Liver microsomal assays : Quantify remaining compound after incubation with CYP450 enzymes .
  • Metabolite profiling : LC-MS/MS identifies oxidation or glucuronidation products .
  • Plasma protein binding : Ultracentrifugation or equilibrium dialysis measure free vs. bound fractions .

Handling/Storage (Basic): What precautions ensure compound stability?

  • Storage : Lyophilized powder at -20°C under argon prevents hydrolysis/oxidation .
  • Handling : Use gloveboxes for hygroscopic intermediates; avoid prolonged light exposure .

Handling/Storage (Advanced): How to study long-term stability under varying conditions?

  • Forced degradation : Expose to heat (40°C), humidity (75% RH), or UV light, then analyze by HPLC .
  • Accelerated stability testing : Monitor degradation kinetics at elevated temperatures (Arrhenius modeling) .

Interdisciplinary Applications (Basic): What non-pharmacological uses exist?

  • Chemical biology : Photoaffinity probes for target identification .
  • Material science : Fluorescent tags for imaging nanoparticles .

Interdisciplinary Applications (Advanced): Can this compound be integrated into drug delivery systems?

  • Nanoparticle conjugation : Covalent linkage to PEGylated liposomes enhances tumor targeting .
  • Prodrug design : Esterase-cleavable moieties enable controlled release in specific tissues .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.